molecular formula C6H2ClN3O3 B3032551 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole CAS No. 22250-51-7

4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole

Cat. No.: B3032551
CAS No.: 22250-51-7
M. Wt: 199.55 g/mol
InChI Key: UFKISXXUBSZJCC-UHFFFAOYSA-N
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Description

4-Chloro-5-nitrobenzo[c][1,2,5]oxadiazole (CAS 22250-51-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a benzo[c][1,2,5]oxadiazole core, a privileged scaffold recognized for its wide spectrum of pharmacological activities and exceptional thermal and chemical stability, which provides metabolic stability to potential drug candidates . The 1,2,5-oxadiazole ring system acts as a bio-isosteric replacement for ester and amide functional groups, a key strategy for improving the pharmacokinetic properties of lead molecules . This reagent is of significant interest in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,2,4-oxadiazole isomer, a closely related class, is well-documented for its potent anti-tubercular activity, targeting enzymes such as DprE1 and InhA in Mycobacterium tuberculosis , and for its anticancer properties through the inhibition of specific oncogenic pathways . Furthermore, the nitrobenzoxadiazole (NBD) moiety is a key structural component in advanced research tools; it serves as the essential pharmacophore in small-molecule inhibitors like 10074-G5, which are designed to disrupt the c-Myc-Max protein-protein interaction—a promising strategy for targeting transcriptionally active c-Myc in various cancers, including leukemias and lymphomas . The product is provided with a guaranteed purity of 98%+ . It is critical to note that this product is intended for laboratory and research use only. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKISXXUBSZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574338
Record name 4-Chloro-5-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22250-51-7
Record name 4-Chloro-5-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Chloro 5 Nitrobenzo C 1 2 3 Oxadiazole and Its Derivatives

Synthetic Routes to the Core 4-Chloro-5-nitrobenzo[c]aatbio.comlew.roresearchgate.netoxadiazole Scaffold

The construction of the 4-chloro-5-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazole framework involves the formation of the heterocyclic oxadiazole ring fused to a functionalized benzene (B151609) ring. The specific placement of the chloro and nitro substituents is critical to its reactivity.

The benzo[c] aatbio.comlew.roresearchgate.netoxadiazole ring system, also known as benzofurazan (B1196253), is typically synthesized from ortho-substituted dinitro, nitro-amino, or nitro-azido benzene derivatives. While the literature extensively covers the derivatization of commercially available NBD-Cl, the specific multi-step synthesis of the core scaffold itself is less commonly detailed. The formation of the oxadiazole ring generally proceeds via intramolecular cyclization of an ortho-nitroaniline precursor or the reduction of an ortho-dinitrobenzene derivative. These foundational methods create the fused heterocyclic system onto which the specific chloro and nitro groups of the target compound are established.

The introduction of the nitro and chloro groups onto the benzoxadiazole scaffold is governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions is crucial. Electrophilic nitration of halo-substituted benzenoid compounds can be achieved with high regioselectivity, often directing the nitro group to the ortho position relative to the halogen. researchgate.net In a plausible synthetic pathway, a pre-existing halogenated benzoxadiazole could be subjected to nitration using mixed acid conditions (e.g., KNO3/H2SO4) to install the nitro group at the desired position. researchgate.net The strong electron-withdrawing nature of the fused oxadiazole ring system deactivates the aromatic ring, necessitating potent nitrating conditions. The precise sequence of halogenation and nitration steps determines the final isomeric product.

Derivatization via Nucleophilic Aromatic Substitution (SNAr) on the Benzo[c]aatbio.comlew.roresearchgate.netoxadiazole Ring System

The 4-chloro-5-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazole molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro group and the fused oxadiazole ring, which stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The chlorine atom at the 4-position serves as an excellent leaving group, facilitating the addition of a wide range of nucleophiles. libretexts.orgjuniperpublishers.com

NBD-Cl readily reacts with primary and secondary amines to form highly fluorescent NBD-amino derivatives. nih.gov This reaction is a rapid and high-yielding nucleophilic substitution that is widely used for labeling and derivatizing biomolecules like amino acids and peptides for analytical purposes. aatbio.comresearchgate.net The reaction typically proceeds in an organic solvent, sometimes in the presence of a mild base to neutralize the liberated HCl. A variety of primary amines, including those with significant biological properties or complex structures like adamantylamine and aminohippuric acid, have been successfully conjugated to the NBD scaffold. nih.govarkat-usa.org

NucleophileReaction ConditionsProductYield (%)Reference
FurfurylamineEthyl acetate (B1210297), column chromatographyN-((furan-2-yl)methyl)-7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-amine65 nih.gov
PhenylalanineEthyl acetate/methanol (B129727), column chromatography(S)-2-((7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-yl)amino)-3-phenylpropanoic acid30 nih.gov
AnilineNot specifiedN-phenyl-7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-amineNot specified arkat-usa.org
4-Amino-TEMPONot specifiedN-(2,2,6,6-tetramethyl-1-oxylpiperidin-4-yl)-7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-amineNot specified arkat-usa.org
4-Aminophenylboronic acid pinacol (B44631) esterDMF, 90 °C, 3 h4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] aatbio.comlew.roresearchgate.netoxadiazol-5-amineNot specified mdpi.com

The chlorine atom of NBD-Cl can also be displaced by sulfur-based nucleophiles. It reacts with thiol-containing compounds to form stable thioether adducts. aatbio.com This SNAr process has been applied to synthesize a variety of 4-thio-substituted-5-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazoles using mercaptoderivatives such as 2-pyridinethiol, N-acetylcysteamine, and N-acetylcysteine as nucleophilic agents. lew.ro These reactions are typically carried out in a suitable solvent like acetone, and the yields can range from moderate to excellent. lew.ro

NucleophileSolventProductYield (%)Reference
2-Pyridinethiol-1-oxideAcetone2-((7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-yl)thio)pyridine 1-oxide45-85 lew.ro
2-PyridinethiolNot specified2-((7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-yl)thio)pyridine45-85 lew.ro
4-PyridinethiolNot specified4-((7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-yl)thio)pyridine45-85 lew.ro
N-AcetylcysteamineNot specifiedN-(2-((7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-yl)thio)ethyl)acetamide45-85 lew.ro
N-AcetylcysteineNot specifiedN-acetyl-S-(7-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazol-4-yl)cysteine45-85 lew.ro

While reactions with N- and S-nucleophiles are more common, displacement of the chlorine can also be achieved with oxygen and carbon nucleophiles. The reaction with phenolates (O-nucleophiles) proceeds under basic conditions to form ether linkages. For instance, a close analog, 5-chloro-4-nitrobenzo[c] aatbio.comlew.roresearchgate.netoxadiazole, reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333624) in the presence of triethylamine (B128534) to yield the corresponding phenoxy derivative. mdpi.com This demonstrates the viability of phenolate-type nucleophiles in SNAr reactions with this scaffold. mdpi.com Although less documented for NBD-Cl specifically, stabilized carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds, are also expected to react under appropriate basic conditions to form new carbon-carbon bonds, further expanding the synthetic utility of this versatile electrophile. aatbio.com

Formation of Boron-Based Conjugates through SNAr

The synthesis of novel boron-based conjugates of 4-chloro-5-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole has been effectively achieved through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This strategic approach leverages the inherent electrophilicity of the C4 carbon, which is significantly activated by the electron-withdrawing nitro group at the C5 position. Researchers have successfully synthesized a series of amine-linked boronic acid pinacol ester derivatives by reacting 4-chloro-5-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole with various aminophenylboronic acid pinacol esters. mdpi.com

The general methodology involves a base-catalyzed substitution reaction. mdpi.com For instance, the reaction of 5-chloro-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at elevated temperatures (90 °C) yields the corresponding N-substituted product. mdpi.com Similarly, reactions with other amino-functionalized boronic esters, such as 4-(aminomethyl)phenylboronic acid pinacol ester, proceed at room temperature in the presence of a base like sodium tertiary butoxide (tBuONa) in DMF. mdpi.com These mild reaction conditions and good to excellent yields highlight the efficiency of the SNAr pathway for creating these complex molecular hybrids. mdpi.comresearchgate.net

The synthesized boronic acid pinacol esters serve as versatile intermediates, which can be further converted to their corresponding aryltrifluoroborate salts. mdpi.com This two-step process, involving an efficient substitution reaction followed by conversion to the boronate salt, provides a robust platform for developing novel boron-based benzo[c] eurekaselect.comnih.govrsc.orgoxadiazoles. mdpi.comresearchgate.net

Table 1: Synthesis of Boron-Based Benzo[c] eurekaselect.comnih.govrsc.orgoxadiazole Derivatives via SNAr mdpi.com
Reactant 1Reactant 2 (Boron Conjugate)Reaction ConditionsProductYield
5-Chloro-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole4-Aminophenylboronic acid pinacol esterDMF, 90 °C, 3 hN-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazol-5-amineData not specified
5-Chloro-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole4-(Aminomethyl)phenylboronic acid pinacol estertBuONa, DMF, 25 °C, 16 hN-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazol-5-amineData not specified
5-Chloro-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineDMFN-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazol-5-amine72.18%

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Microwave-Assisted Synthesis for Related Heterocyclic Systems

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the rapid production of heterocyclic compounds, including related systems like benzoxazoles and other oxadiazole derivatives. eurekaselect.comnih.govmdpi.com This method offers significant advantages over conventional heating by utilizing direct coupling of microwave energy with the molecules in the reaction mixture, leading to more effective and uniform heating. eurekaselect.comresearchgate.net Key benefits frequently reported include dramatically reduced reaction times, higher product yields, increased product purity, and enhanced reaction selectivity. nih.govmdpi.combohrium.com

For the synthesis of benzoxazoles, a related heterocyclic core, microwave irradiation has been successfully applied to the condensation reactions of 2-aminophenols with aldehydes, carboxylic acids, or nitriles. eurekaselect.comresearchgate.net These reactions are often completed in a matter of minutes under microwave heating, compared to several hours required for conventional methods. mdpi.comjetir.org Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions or with greener solvents, which aligns with the principles of sustainable chemistry. nih.govbohrium.com The use of catalysts, such as deep eutectic solvents (DES), in conjunction with microwave irradiation has been shown to further improve reaction efficiency and product selectivity, while also allowing for catalyst recycling. mdpi.combohrium.com This combination of speed, efficiency, and environmental friendliness makes microwave-assisted synthesis a highly attractive approach for the synthesis of complex heterocyclic systems. nih.govmdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzoxazoles mdpi.comjetir.org
ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction TimeMinutesHours
Energy ConsumptionLowerHigher
Product YieldOften higherVariable, often lower
Heating MethodDirect, uniform internal heatingInefficient, slow heat transfer
Solvent UseAmenable to solvent-free or green solventsOften requires high-boiling organic solvents

Investigations into Green Chemistry Principles in Benzo[c]eurekaselect.comnih.govrsc.orgoxadiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com For systems related to benzo[c] eurekaselect.comnih.govrsc.orgoxadiazoles, such as benzoxazoles and benzothiazoles, green synthetic approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgjetir.orgorgchemres.org

A key strategy involves replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol. jetir.orgorgchemres.org For example, an efficient synthesis of benzothiazole-2-thiols and benzoxazole-2-thiols has been developed using water as the reaction medium. rsc.org This method not only avoids volatile organic compounds but also simplifies the work-up procedure. rsc.orgorgchemres.org Another approach is the use of non-toxic, inexpensive, and reusable catalysts. Ammonium chloride has been employed as an effective catalyst for the synthesis of benzoxazole (B165842) derivatives in ethanol, providing good yields under mild conditions. jetir.org

Energy efficiency is another cornerstone of green synthesis. mdpi.com Techniques like microwave irradiation and ultrasound sonication are employed to accelerate reactions and reduce energy consumption compared to conventional heating methods. mdpi.comorgchemres.org Solvent-free "grinding" techniques, where reactants are physically milled together, represent another eco-friendly method that eliminates the need for solvents entirely and often leads to high product yields in a short time. mdpi.com These sustainable protocols demonstrate a commitment to developing chemical processes that are not only efficient but also economically and environmentally viable. jetir.orgmdpi.com

Regioselectivity and Stereochemical Considerations in Derivatization Reactions

The derivatization of 4-chloro-5-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole is largely governed by the principles of nucleophilic aromatic substitution (SNAr), where regioselectivity is a critical consideration. The electronic structure of the molecule dictates the position of nucleophilic attack. The potent electron-withdrawing nature of the nitro group at the C5 position, coupled with the electron-withdrawing effect of the oxadiazole ring, strongly activates the aromatic ring towards nucleophilic attack.

Specifically, the chlorine atom at the C4 position is rendered highly electrophilic and susceptible to displacement by a wide range of nucleophiles. mdpi.com This is a classic example of regiocontrol in an SNAr reaction, where the incoming nucleophile will selectively substitute the chlorine at C4, leaving other positions on the benzene ring untouched. This high degree of regioselectivity is consistently observed in reactions with various nucleophiles, including amines and thiols. mdpi.comlew.ro For instance, in the synthesis of boron-based conjugates, amino-functionalized boronic esters exclusively attack the C4 position to displace the chloride, resulting in a single, well-defined product isomer. mdpi.comresearchgate.net Similarly, reactions with mercaptoderivatives also show selective substitution at the C4 position. lew.ro

Stereochemical considerations are generally not a factor in the derivatization of the planar 4-chloro-5-nitrobenzo[c] eurekaselect.comnih.govrsc.orgoxadiazole ring itself. However, stereochemistry can become relevant if the incoming nucleophile possesses a chiral center. In such cases, the reaction would proceed to form diastereomers, but the reaction center on the benzoxadiazole ring does not itself induce stereoselectivity. The literature reviewed focuses primarily on the regioselectivity of the substitution, which is the dominant controlling factor in the derivatization of this compound. mdpi.comlew.ro

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Nitrobenzo C 1 2 3 Oxadiazole Derivatives

Electronic Structure and Aromaticity of the Benzo[c]cdnsciencepub.comacs.orgresearchgate.netoxadiazole System

The benzo[c] cdnsciencepub.comacs.orgresearchgate.netoxadiazole moiety is an electron-deficient 10π-electron aromatic system. The fusion of the benzene (B151609) ring with the electron-withdrawing oxadiazole ring results in a significant reduction of electron density in the carbocyclic ring, making it highly susceptible to nucleophilic attack.

The presence of both a nitro group at the 5-position and a chlorine atom at the 4-position profoundly enhances the electrophilic character of the benzene portion of the molecule. The nitro group, a powerful -R and -I substituent, and the chloro group, a -I substituent, work in concert to withdraw electron density from the ring. This synergistic electron withdrawal creates highly electron-poor carbon centers, particularly at the positions ortho and para to the nitro group. This effect is so pronounced that nitrobenzofurazans are considered excellent electrophiles. nih.gov The activation by the nitro group and the inherent electron deficiency of the benzofurazan (B1196253) system make substrates like 4-chloro-7-nitrobenzofurazan (B127121) (an isomer of the title compound) exhibit reactivity in nucleophilic aromatic substitution (SNAr) reactions comparable to that of highly activated systems like picryl chloride. e-bookshelf.de Similarly, 5-halo-4-nitrobenzofurazans show a high susceptibility to nucleophilic substitution. e-bookshelf.de

While specific Density Functional Theory (DFT) calculations for 4-chloro-5-nitrobenzo[c] cdnsciencepub.comacs.orgresearchgate.netoxadiazole were not prominently available in the surveyed literature, computational studies on related nitrobenzofuroxan (B1678960) systems have been crucial for understanding their reactivity and reaction mechanisms. For instance, DFT and ab initio methods have been employed to study the molecular rearrangement of 5-methyl-4-nitrobenzofuroxan to its 7-methyl isomer. acs.org These theoretical studies provide insight into the transition states and driving forces of such reactions. acs.orgnih.gov Quantum chemical calculations have classified rearrangements in these systems, like the Boulton-Katritzky rearrangement, as pseudopericyclic reactions. researchgate.net The application of high-level computational methods is often necessary for these 'electron-overcrowded' systems to accurately model their electronic structure and reactivity. nih.gov

Detailed Mechanistic Pathways of Nucleophilic Reactions

The pronounced electrophilicity of the 4-chloro-5-nitrobenzo[c] cdnsciencepub.comacs.orgresearchgate.netoxadiazole ring system makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom serves as a competent leaving group, and its displacement is facilitated by the strong activation provided by the 5-nitro group and the fused oxadiazole ring.

The kinetics of SNAr reactions on nitrobenzofurazan systems are typically rapid. The rate of substitution for related compounds, such as 7-substituted-4-nitrobenzofurazans and 4-substituted-5-nitrobenzofurazans, with nucleophiles like methoxide (B1231860) ion are similar, indicating a comparable level of activation. e-bookshelf.de For example, the rate constant for the reaction of 4-chloro-7-nitrobenzofurazan with methoxide in methanol (B129727) is remarkably high, underscoring the potent activation of the system towards nucleophilic attack. e-bookshelf.de The thermodynamic stability of the intermediates formed during these reactions is a key factor. The formation of mononitro adducts of nitrobenzofurazans has been shown to have a thermodynamic stability comparable to that of the well-studied trinitrobenzene (TNB) analogues. e-bookshelf.de

Below is a representative table illustrating the comparative reactivity of related compounds, which provides context for the expected reactivity of 4-chloro-5-nitrobenzo[c] cdnsciencepub.comacs.orgresearchgate.netoxadiazole.

CompoundNucleophileSolventRate Constant (l mol⁻¹ s⁻¹)
4-Chloro-7-nitrobenzofurazanMethoxideMethanol7.7
Picryl chlorideMethoxideMethanol17
Data sourced from studies on analogous compounds to illustrate the high reactivity of the nitrobenzofurazan system. e-bookshelf.de

The SNAr mechanism proceeds via a two-step pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. For nitrobenzofurazan and nitrobenzofuroxan derivatives, these adducts can be remarkably stable. nih.gov Studies on the interaction of various nitrobenzofuroxans with carbon nucleophiles have shown that σ-adducts are formed quantitatively. nih.gov In many cases, these intermediates have been isolated as stable alkali salts, allowing for their full characterization. nih.gov While nucleophilic attack often occurs at the 7-position in 4-nitrobenzofuroxan systems, competitive addition at the 5- and 7-positions has also been observed, representing a well-defined example of isomeric addition of a carbon nucleophile to these heterocycles. nih.gov

Rearrangement Reactions and Isomerizations

Derivatives of 4-nitrobenzo[c] cdnsciencepub.comacs.orgresearchgate.netoxadiazole N-oxide (nitrobenzofuroxan) are known to undergo characteristic rearrangement reactions, most notably the Boulton-Katritzky rearrangement. This process involves the isomerization of substituted nitrobenzofuroxans. cdnsciencepub.com Specifically, it provides a pathway for the conversion of 5-substituted-4-nitrobenzofuroxans into their more thermodynamically stable 7-substituted-4-nitro isomers. cdnsciencepub.comacs.org

This rearrangement is significant as it can influence the final product distribution in reactions involving 5-substituted-4-nitrobenzofuroxan derivatives. The mechanism has been the subject of both experimental and theoretical studies, which have shed light on the underlying tautomeric processes and the driving forces of the reaction. acs.org For instance, the rearomatization of σ-adducts formed from 4-nitro substituted benzofuroxans can proceed with a partial Boulton-Katritzky rearrangement of the resulting substitution products. nih.gov

Starting IsomerRearrangement ProductConditions
5-Substituted-4-nitrobenzofuroxan7-Substituted-4-nitrobenzofuroxanThermal
5-Anilino-4-nitrobenzofuroxan7-Anilino-4-nitrobenzofuroxanSolvent-dependent
This table summarizes the general transformation observed in the Boulton-Katritzky rearrangement of related compounds. cdnsciencepub.comacs.org

Studies on the Tautomerism of Benzo[c]researchgate.netmdpi.comchem-station.comoxadiazole N-Oxides

Benzo[c] researchgate.netmdpi.comchem-station.comoxadiazole N-oxides, commonly known as benzofuroxans, can exhibit tautomerism. This phenomenon involves the migration of a proton or the rearrangement of bonding. In the context of benzofuroxan (B160326) derivatives, a notable form of tautomerism is the equilibrium between the N-oxide form and a corresponding N-hydroxy tautomer.

Research on related heterocyclic N-oxides, such as benzotriazole (B28993) 1-oxide and its nitro-derivatives, has shown that the position of this equilibrium is highly dependent on the solvent. For instance, in aqueous solutions, the N-oxide tautomeric forms are generally dominant. rsc.org Conversely, in less polar solvents like ethanol, the corresponding N-hydroxy forms can be the predominant species. rsc.org For 4-nitrobenzotriazole 1-oxide, a mixture containing significant amounts of both tautomers was observed in ethanol, highlighting the influence of substituents on the equilibrium. rsc.org

In the case of furoxans specifically, tautomeric forms can also be significant. Studies on 3-cyano-4-phenyl-1,2,5-oxadiazole 2-oxide have demonstrated that different tautomers can yield considerably different amounts of reaction products, indicating a difference in their reactivity. nih.gov This suggests that the tautomeric equilibrium of 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comchem-station.comoxadiazole N-oxide derivatives is a critical factor in determining their reaction pathways and outcomes.

Regitz Diazo Transfer Mechanisms Involving Azidonitrobenzofuroxans

A significant reaction involving derivatives of the title compound is the Regitz diazo transfer. This reaction, first widely explored by Manfred Regitz, involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a C-H acidic compound. chem-station.comwikipedia.org

Recent studies have revealed that azidonitrobenzofuroxans, which are structurally related to 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comchem-station.comoxadiazole, can act as potent diazo transfer agents. mdpi.comnih.gov When nitro-substituted azidobenzofuroxans react with 1,3-dicarbonyl compounds in the presence of a base, they undergo a Regitz diazo transfer, yielding the corresponding diazo compound and an aminobenzofuroxan. mdpi.com This reactivity is notable because other benzofuroxans and azidofuroxans typically undergo 1,3-dipolar cycloaddition or the Beirut reaction under similar conditions. mdpi.comnih.gov

The deviation from expected reaction pathways is attributed to the "superelectrophilic" nature of the azidonitrobenzofuroxan. mdpi.comnih.gov The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the azide moiety, causing it to function as an azido (B1232118) transfer agent rather than as a 1,3-dipole. mdpi.comnih.gov This specific reactivity represents the first documented instance of a Regitz-type diazo transfer for furoxan derivatives. nih.gov

The general mechanism for the Regitz diazo transfer begins with the base-induced deprotonation of the 1,3-dicarbonyl compound to form an enolate. wikipedia.org This nucleophilic enolate then attacks the azide donor (in this case, the azidonitrobenzofuroxan). wikipedia.org Subsequent proton transfer and elimination of a stable leaving group (the aminobenzofuroxan) results in the formation of the diazo product. wikipedia.org

Ring-Cleavage and Ring-Transformation Reactions

The 1,2,5-oxadiazole ring system is susceptible to cleavage and transformation under various conditions due to the inherent strain and the nature of the N-O bonds. These reactions are often initiated by nucleophilic attack, thermal energy, or photochemical activation.

Nucleophilic attack is a common route for ring-cleavage. Due to the electrophilic character of the oxadiazole ring, particularly when substituted with electron-withdrawing groups, it can be attacked by nucleophiles. chim.it For example, studies on deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) using tandem mass spectrometry showed that a characteristic cleavage of the heterocyclic ring occurs even at low collision energy. nih.gov

Ring transformations, where the initial heterocyclic ring is converted into a different one, are also prevalent. These can occur through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. researchgate.net In this process, a bidentate nucleophile attacks an electrophilic position on the ring, leading to an open-chain intermediate that subsequently cyclizes to form a new heterocyclic system. chim.itresearchgate.net Photochemical conditions can also induce complex rearrangements. Photoinduced reactions of some 1,2,4-oxadiazoles, for instance, proceed through a "ring contraction-ring expansion" (RCRE) route, where a reactive open-chain intermediate is formed, which then rearranges into a new ring system. nih.gov

Theoretical Chemistry and Computational Modeling of Reactivity

Computational methods, particularly those based on quantum mechanics, have become indispensable tools for understanding the complex reactivity of heterocyclic compounds like 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comchem-station.comoxadiazole.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the potential energy surface of a reaction and identify the most favorable pathway.

DFT has been successfully applied to study various reactions involving oxadiazole systems. For instance, in the investigation of photoinduced rearrangements of 3-amino-1,2,4-oxadiazoles, DFT calculations were used to rationalize the competition between different reaction routes. nih.gov The calculations helped to understand the evolution of the excited state towards stable ground-state intermediates and explained the observed product selectivity based on the relative stability of intermediates and transition states. nih.gov Similarly, DFT has been used to confirm the facile energetics of fragmentation processes observed in the mass spectrometry of 3-hydroxyfurazans, validating the proposed ring-cleavage mechanisms. nih.gov These studies demonstrate the utility of DFT in providing detailed mechanistic insights that complement experimental findings.

Quantum Chemical Calculations for Regioselectivity Prediction

Many reactions involving substituted aromatic rings or heterocyclic systems can potentially yield multiple isomers (regioisomers). Quantum chemical calculations are crucial for predicting and explaining the regioselectivity of such reactions.

In the context of cycloaddition reactions, which are common for related heterocycles, DFT calculations have been employed to predict which of the possible regioisomeric products will be formed. semanticscholar.org By comparing the activation energies for the different pathways leading to each isomer, the kinetically favored product can be identified. semanticscholar.org For instance, in the reaction between diazopropane (B8614946) and chalcone (B49325) derivatives, DFT calculations correctly identified the pyrazole (B372694) derivatives as the kinetic adducts over oxadiazoles. semanticscholar.org

These computational approaches are also vital in understanding acid-catalyzed regioselective cyclization reactions that form oxadiazole rings. organic-chemistry.orgnih.gov Mechanistic insights from these calculations can reveal how factors like protonation sites drive divergent cyclization pathways, leading to the selective formation of one regioisomer over another. organic-chemistry.org This predictive power is invaluable for designing synthetic routes that efficiently produce the desired target molecule.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic arrangement and electronic environment can be assembled.

The ¹H NMR spectrum of 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole is characterized by its simplicity, showing two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. The precise chemical shifts of these protons are heavily influenced by the strong electron-withdrawing effects of the nitro group, the chloro substituent, and the fused oxadiazole ring system. These groups deshield the adjacent protons, causing their resonances to appear at a lower field (higher ppm values) than those of unsubstituted benzene (7.34 ppm).

The magnetic anisotropy of the aromatic system creates a ring current that further influences the chemical shifts. The two aromatic protons (H-6 and H-7) form an AX spin system and appear as two doublets due to ortho-coupling.

In the ¹³C NMR spectrum, six distinct signals are expected for the six carbon atoms of the benzoxadiazole core, as the molecule is asymmetric. The chemical shifts are dictated by the nature of the substituents. Carbons directly attached to or in close proximity to the electronegative chlorine atom, the nitro group, and the nitrogen and oxygen atoms of the oxadiazole ring are significantly deshielded and shifted downfield. Carbons of the oxadiazole ring typically resonate at very low field strengths.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole

Atom Predicted Chemical Shift (δ, ppm) Justification
¹H NMR
H-6~8.0 - 8.5Doublet; Deshielded by the adjacent electron-withdrawing nitro group and the anisotropic effect of the aromatic system.
H-7~7.5 - 8.0Doublet; Influenced by the adjacent chloro group and ortho-coupled to H-6.
¹³C NMR
C-4~120 - 130Shielded relative to other substituted carbons but influenced by the adjacent oxadiazole ring.
C-5~145 - 155Strongly deshielded due to direct attachment of the powerful electron-withdrawing nitro group.
C-6~125 - 135Aromatic CH carbon, deshielded by the overall electron-deficient nature of the ring system.
C-7~115 - 125Aromatic CH carbon, influenced by the adjacent chloro group.
C-7a~140 - 150Bridgehead carbon, deshielded by the attached chlorine and fusion to the oxadiazole ring.
C-3a~145 - 155Bridgehead carbon, part of the electron-deficient oxadiazole ring and adjacent to the nitro-substituted carbon.

While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms, thereby confirming the substitution pattern of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole, a single cross-peak would be observed, correlating the H-6 and H-7 signals, confirming their adjacent (ortho) positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would show two cross-peaks, one connecting the H-6 signal to the C-6 signal and another connecting the H-7 signal to the C-7 signal, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. ustc.edu.cncolumbia.edu For this molecule, HMBC is essential to confirm the placement of the non-protonated carbons and the substituents. Key expected correlations would include:

H-6 correlating to C-4, C-5, and C-7a.

H-7 correlating to C-5, C-3a, and C-4. These long-range correlations provide an unequivocal map of the molecular skeleton and confirm the 4-chloro and 5-nitro substitution pattern.

For 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole, the applications of NMR for studying tautomerism and conformational analysis are limited. The molecule possesses a rigid, planar, and fully aromatic heterocyclic system. There are no labile protons that could participate in tautomeric exchange. mdpi.com Consequently, the compound exists in a single, stable tautomeric form. Similarly, due to the fused ring structure, there is no significant conformational freedom, making conformational analysis unnecessary for this specific molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole is dominated by characteristic absorption bands that serve as a molecular fingerprint.

Key vibrational modes include:

Nitro Group (NO₂): This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1345-1385 cm⁻¹ region. These bands are definitive proof of the nitro functionality.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range. C-H stretching vibrations are observed above 3000 cm⁻¹.

Oxadiazole Ring: The C=N stretching vibrations of the oxadiazole ring contribute to the complex pattern of bands in the 1500-1650 cm⁻¹ region.

Chloro Group (C-Cl): The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹, but can be difficult to assign definitively in complex molecules.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.

Interactive Table 2: Characteristic IR Absorption Bands for 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Asymmetric NO₂ Stretch1520 - 1560Strong
Aromatic C=C & Oxadiazole C=N Stretch1450 - 1650Medium to Strong
Symmetric NO₂ Stretch1345 - 1385Strong
C-Cl Stretch600 - 800Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for gaining insight into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 4-chloro-5-nitrobenzo[c] actachemicamalaysia.comresearchgate.netustc.edu.cnoxadiazole, with the molecular formula C₆H₂ClN₃O₃, the calculated monoisotopic mass is approximately 199.55 g/mol . HRMS can measure this value to within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ (containing ³⁵Cl) and M+2⁺ (containing ³⁷Cl) peaks.

The fragmentation pattern under electron impact (EI) or other ionization methods provides structural information. Plausible fragmentation pathways for this molecule include:

Loss of a nitro group (•NO₂, 46 Da) to form a [M-46]⁺ fragment ion.

Loss of nitric oxide (•NO, 30 Da), a common fragmentation for aromatic nitro compounds.

Cleavage of the oxadiazole ring, leading to the loss of fragments like N₂O or CO.

Loss of the chlorine atom (•Cl, 35/37 Da).

Tandem Mass Spectrometry for Complex Derivative Characterization

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex derivatives synthesized from 4-chloro-5-nitrobenzo[c] researchgate.netrsc.orgoxadiazole. This technique provides detailed information about the molecule's structure by analyzing the fragmentation patterns of its ions. In typical analyses using electrospray ionization (ESI), derivatives of the parent compound readily form protonated molecular ions [M+H]⁺.

Upon collision-induced dissociation (CID) in the mass spectrometer, these ions break apart in predictable ways, yielding a wealth of structural information. The fragmentation pathways are highly dependent on the specific moiety that has been substituted for the chlorine atom at the 4-position. For instance, in derivatives formed by reacting the parent compound with amines or carboxylic acids, characteristic fragmentation patterns emerge. libretexts.orgnih.gov

Commonly observed fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a related neutral loss of NO (30 Da). nih.govyoutube.com For derivatives, cleavage often occurs at the bond connecting the substituent to the benzofurazan (B1196253) ring. For example, in benzofurazan reagents designed for derivatizing carboxylic acids, a single, intense product ion corresponding to the derivatizing tag is often observed, which is highly useful for selective detection and quantification in complex matrices. nih.govresearchgate.net The analysis of these specific product ions allows researchers to confirm the identity of the derivative, locate the site of modification, and characterize unknown products from complex reaction mixtures. nih.govresearchgate.net

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides critical insights into the photophysical behavior of the benzo[c] researchgate.netrsc.orgoxadiazole system and its derivatives.

Chromophoric Properties and Electronic Transitions in the Benzo[c]researchgate.netrsc.orgpsu.eduoxadiazole System

The benzo[c] researchgate.netrsc.orgoxadiazole moiety, also known as benzofurazan, is an intrinsic chromophore. Its color and light-absorbing properties are dictated by its conjugated π-electron system. researchgate.net The presence of both a nitro group (a strong electron-withdrawing group) and a chloro group on the benzene ring significantly influences the electronic structure and, consequently, the absorption spectrum.

The absorption of light in the ultraviolet-visible region promotes electrons from lower-energy molecular orbitals to higher-energy ones. youtube.com In the benzofurazan system, the most significant electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. acs.orgresearchgate.net These transitions are responsible for the strong absorption bands observed in the spectra of these compounds. uobabylon.edu.iq Extending the conjugation of the system, for example, by substituting the chlorine with an aromatic amine, typically results in a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. uobabylon.edu.iq The specific wavelength of maximum absorption (λmax) for derivatives can vary but often falls within the 400-500 nm range, giving these compounds their characteristic yellow-to-red color. acs.orgmdpi.com

Fluorogenic Properties and Quantum Yield Determinations of Derivatives

While 4-chloro-5-nitrobenzo[c] researchgate.netrsc.orgoxadiazole (often referred to as NBD-Cl) is itself considered non-fluorescent or very weakly fluorescent, it serves as a powerful fluorogenic reagent. mdpi.com Through nucleophilic aromatic substitution reactions, typically with primary or secondary amines, it forms highly fluorescent NBD-amino derivatives. mdpi.comarkat-usa.org This "off-on" fluorescent behavior makes it an excellent tool for labeling and detecting biomolecules. rsc.org

The fluorescence properties of the resulting derivatives, including their emission wavelength and fluorescence quantum yield (Φf), are highly dependent on the chemical structure of the substituent at the 4-position. researchgate.netrsc.org The quantum yield, which measures the efficiency of the fluorescence process, can vary significantly. For example, the introduction of different amino groups can lead to substantial changes in fluorescence intensity. nih.gov The quenching of fluorescence can also be observed, such as in derivatives containing a paramagnetic free radical like 4-amino-TEMPO. researchgate.net

The relationship between the substituent's electronic properties and the resulting quantum yield has been systematically studied. rsc.org Below is a table detailing the fluorescence characteristics for several 4-amino-7-nitrobenzofurazan (B187976) derivatives, demonstrating the impact of the substituent on quantum yield.

CompoundSubstituent at 4-positionEmission λem (nm) in EthanolQuantum Yield (Φ) in Ethanol
3d4-amino-TEMPO5310.0016
3eα-picolylamino5260.0587
3ftris(hydroxymethyl)aminomethyl5310.0393
3gN-hydroxy-N-methylamino5240.0298

Table 1. Fluorescence characteristics of select 4-substituted-7-nitrobenzofurazan derivatives measured in absolute ethanol. Data sourced from literature. researchgate.net

Solvent Effects on Spectroscopic Signatures and Photophysical Behavior

The absorption and emission spectra of benzo[c] researchgate.netrsc.orgoxadiazole derivatives are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org Changes in solvent polarity, hydrogen bonding capacity, and refractive index can alter the energy difference between the electronic ground state and the excited state, leading to shifts in the spectral bands. ijcce.ac.irresearchgate.net

This behavior is attributed to differential stabilization of the ground and excited states by the solvent molecules. sciencepublishinggroup.com In many NBD derivatives, the excited state is more polar than the ground state due to an intramolecular charge transfer (ICT) character. Consequently, increasing the polarity of the solvent stabilizes the excited state more than the ground state, resulting in a bathochromic (red) shift in the emission spectrum. nih.gov Conversely, a hypsochromic (blue) shift can occur if the ground state is stabilized more than the excited state. sciencepublishinggroup.com

Studies have systematically investigated these effects by recording spectra in a range of solvents with varying dielectric constants and hydrogen-bonding abilities. rsc.orgbiointerfaceresearch.com For example, the fluorescence lifetime and rotational dynamics of 4-benzylamino-7-nitrobenzofurazan have been shown to vary non-monotonically in 1-propanol/water mixtures, indicating complex solvent-solute interactions that depend on the microscopic organization of the solvent. nih.gov This sensitivity to the local environment is a key feature exploited in the design of fluorescent probes for sensing applications.

X-ray Crystallography for Precise Solid-State Structural Determination

Crystal Structure Determination and Polymorphism Studies

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique is crucial for confirming the molecular structure of novel derivatives of 4-chloro-5-nitrobenzo[c] researchgate.netrsc.orgoxadiazole and for understanding the intermolecular interactions that govern their crystal packing.

Detailed crystallographic studies have been performed on derivatives of this compound. For instance, the crystal structure of N-(furan-2-ylmethyl)-7-nitrobenzo[c] researchgate.netrsc.orgoxadiazol-4-amine was determined by single-crystal X-ray diffraction. mdpi.com The analysis revealed that the compound crystallizes in the orthorhombic Pca21 space group. mdpi.com In the solid state, the nitro group was found to be nearly coplanar with the benzene ring, a feature that facilitates electronic delocalization across the molecule. mdpi.com Such structural details are vital for correlating molecular conformation with observed photophysical properties. rsc.org

The precise bond lengths and angles obtained from crystallographic data serve as benchmarks for computational chemistry models, allowing for the validation of theoretical calculations. mdpi.com While polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical aspect of solid-state chemistry, specific polymorphism studies on 4-chloro-5-nitrobenzo[c] researchgate.netrsc.orgoxadiazole itself are not extensively detailed in the reviewed literature. However, crystallographic analysis remains the definitive method for identifying and characterizing different polymorphs should they exist.

ParameterValue for N-(furan-2-ylmethyl)-7-nitrobenzo[c] researchgate.netrsc.orgoxadiazol-4-amine
Chemical FormulaC11H8N4O4
Crystal SystemOrthorhombic
Space GroupPca21
CommentTwo crystallographically independent molecules in the asymmetric unit.

Table 2. Selected crystallographic data for a derivative of 4-chloro-5-nitrobenzo[c] researchgate.netrsc.orgoxadiazole. Data sourced from literature. mdpi.com

Analysis of Intermolecular Interactions and Packing Arrangements

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a molecular compound, which in turn influence its physical characteristics such as melting point, solubility, and stability. For 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comacs.orgoxadiazole, a detailed analysis of its crystal structure would reveal the nature and geometry of the forces holding the molecules together in the crystalline lattice.

Based on the functional groups present in the molecule—a nitro group (-NO₂), a chloro group (-Cl), and the benzoxadiazole ring system—several types of non-covalent interactions are expected to play a significant role in its crystal packing. These include:

π-π Stacking: The aromatic benzoxadiazole ring is electron-deficient, a characteristic enhanced by the presence of the electron-withdrawing nitro group. This facilitates π-π stacking interactions between adjacent molecules, where the electron-rich and electron-poor regions of the aromatic systems overlap.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the nitro group or the nitrogen atoms of the oxadiazole ring.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the highly polar nitro and chloro groups, as well as the inherent polarity of the oxadiazole ring. These dipoles will align in the crystal lattice to maximize attractive interactions.

While detailed crystallographic data for 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comacs.orgoxadiazole is not widely available in the reviewed literature, studies on related nitrobenzofurazan derivatives often reveal complex packing motifs governed by a combination of the aforementioned interactions. The interplay of these forces dictates the final three-dimensional arrangement of the molecules in the solid state. A comprehensive single-crystal X-ray diffraction analysis would be required to definitively determine the bond lengths, bond angles, and specific intermolecular contacts for this compound.

Elemental Analysis (CHNS) for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula to verify its elemental composition and purity.

For 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comacs.orgoxadiazole, the molecular formula is C₆H₂ClN₃O₃. Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound and the total weight of each element within the molecule.

The theoretical percentages are as follows:

Carbon (C): 36.11%

Hydrogen (H): 1.01%

Nitrogen (N): 21.06%

Chlorine (Cl): 17.77%

Oxygen (O): 24.05%

CHNS analysis is typically performed using a dedicated elemental analyzer where the sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The chlorine content is usually determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

A comparison of the experimentally obtained percentages with the calculated theoretical values serves to confirm the empirical formula of the synthesized compound. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and the purity of the sample.

Interactive Data Table: Theoretical Elemental Composition of 4-chloro-5-nitrobenzo[c] researchgate.netmdpi.comacs.orgoxadiazole

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011672.06636.11
HydrogenH1.00822.0161.01
ChlorineCl35.453135.45317.77
NitrogenN14.007342.02121.06
OxygenO15.999347.99724.05
Total 199.553 100.00

Specialized Research Applications and Material Science Orientations

Development of Chemical Sensors and Probes Based on the 4-Chloro-5-nitrobenzo[c]researchgate.netnih.govnih.govoxadiazole Scaffold

The core principle behind the use of this scaffold in sensor technology lies in the modulation of its electronic and photophysical properties upon interaction with specific analytes. The reaction of an analyte with the 4-chloro-5-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole core, typically via SNAr reaction, leads to the formation of a new derivative with distinct optical characteristics, enabling detection through fluorescence or color changes.

The 4-chloro-5-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole framework is highly effective for creating fluorogenic probes. Its isomer, 4-chloro-7-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole (NBD-Cl), is a classic example of a fluorogenic reagent that forms highly fluorescent derivatives upon reaction with amines and thiols. lew.ro This principle is directly applicable to the 5-nitro isomer.

The mechanism involves a nucleophilic attack by the analyte (e.g., the sulfhydryl group of a thiol or the amino group of an amine) on the electron-deficient aromatic ring, displacing the chlorine atom. lew.ro The parent compound is typically non-fluorescent or weakly fluorescent. However, the resulting product, where the chlorine is replaced by an electron-donating group, exhibits strong fluorescence due to the creation of an intramolecular charge transfer (ICT) system. This "off-on" switching provides a highly sensitive detection method.

While the direct detection of superoxide (B77818) (O₂·⁻) using this specific scaffold is less documented, other heterocyclic systems have been developed for this purpose. For instance, probes utilizing a 1,2,4,5-tetrazine (B1199680) trigger have shown ultra-specific and highly fluorogenic responses to superoxide. nih.gov These probes operate on an activity-based sensing mechanism where the superoxide chemically transforms the probe molecule, leading to a fluorescent signal. nih.gov

Table 1: Examples of Analyte Detection using Benzoxadiazole-based Fluorogenic Probes Data based on the principles of the closely related 4-chloro-7-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole (NBD-Cl).

Analyte Type Reaction Principle Result
Amines Nucleophilic Aromatic Substitution Formation of a highly fluorescent NBD-amine derivative.
Thiols (e.g., Cysteine) Nucleophilic Aromatic Substitution Formation of a fluorescent NBD-thioether derivative. lew.ro

In addition to fluorescence, the reaction of the 4-chloro-5-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole scaffold with analytes can induce a significant shift in the UV-visible absorption spectrum, leading to a visible color change. This forms the basis of chromogenic or colorimetric sensing, which allows for rapid, "naked-eye" detection without the need for sophisticated instrumentation. nih.govmdpi.comrsc.org

The mechanism is rooted in the alteration of the molecule's electronic structure. The substitution of the chlorine atom with a nucleophile changes the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This change affects the wavelength of light the molecule absorbs. For example, a sensor composed of a 2,1,3-benzoxadiazole derivative showed distinct absorbance shifts upon complexation with Hg²⁺ and Cu²⁺ ions, enabling their visual detection. nih.gov The interaction with the analyte alters the intramolecular charge transfer characteristics, resulting in a bathochromic (red) or hypsochromic (blue) shift in absorbance.

Colorimetric sensors based on gold nanoparticles (AuNPs) also utilize chromogenic mechanisms where the aggregation or dispersion of AuNPs, triggered by an analyte, results in a distinct color change. mdpi.com

Achieving high selectivity and sensitivity is paramount in sensor design. rsc.orgresearchgate.net

Selectivity is engineered by incorporating specific recognition elements into the probe's structure. This can be a reactive site that preferentially binds to a particular functional group (e.g., the SNAr reaction with thiols) or a specific cavity or ligand designed to chelate a particular metal ion. For instance, a sensor for acetate (B1210297) was designed using a combination of hydrogen bonding interactions and proton transfer mechanisms to ensure selectivity over other anions. nih.gov

The functionality of sensors based on the 4-chloro-5-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole scaffold is dictated by their photophysical and optoelectronic properties. Key parameters include absorption maxima (λabs), emission maxima (λem), Stokes shift (the difference between λabs and λem), and fluorescence quantum yield (ΦF). nih.gov

The 2,1,3-benzothiadiazole (B189464) (BTD) unit, structurally similar to benzoxadiazole, is known to be electron-deficient, and its derivatives often exhibit high photostability, large Stokes shifts, and solvatochromic properties (where the emission color changes with solvent polarity). nih.gov When an electron-donating group (like an amine) is attached to the electron-accepting benzoxadiazole core, an ICT state is formed. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the local environment and the nature of the substituent, which is the basis for sensing. frontiersin.orgnih.gov Computational studies on oxadiazole-based compounds help predict these properties, including HOMO-LUMO gaps and transition energies, which are crucial for designing materials for applications like organic light-emitting diodes (OLEDs) and sensors. researchgate.netrsc.org

Table 2: Representative Photophysical Properties of Substituted Benzofurazan (B1196253) Derivatives Data is illustrative of the types of properties investigated for this class of compounds.

Compound Derivative Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF)
7-nitrobenzofurazan-N-acetylcysteine Methanol (B129727) ~480 ~530 0.0123
7-nitrobenzofurazan-N-acetylcysteine Isopropanol ~475 ~530 0.0811
7-nitrobenzofurazan-N-acetylcysteine Dioxane ~470 ~530 0.5158

Source: Data derived from studies on 7-nitrobenzo[c] researchgate.netnih.govnih.govoxadiazole derivatives. lew.ro

Role in Nitric Oxide (NO) Donor Chemistry and Functional Materials

Derivatives of benzo[c] researchgate.netnih.govnih.govoxadiazole, specifically the N-oxide forms known as benzofuroxans, are prominent as nitric oxide (NO) donors. researchgate.net NO is a critical signaling molecule in various physiological processes, and materials capable of its controlled release are valuable for therapeutic applications.

The release of NO from benzofuroxan (B160326) (benzo[c] researchgate.netnih.govnih.govoxadiazole N-oxide) derivatives is typically triggered by a chemical or enzymatic reduction process. nih.goved.ac.uk The furoxan ring system is relatively stable but can be induced to release NO under specific biological conditions.

The primary mechanism involves the reaction with endogenous thiols, such as glutathione (B108866) (GSH), which is present in relatively high concentrations within cells. nih.goved.ac.uk The thiol attacks the furoxan ring, leading to its reductive cleavage and the subsequent liberation of two molecules of NO per molecule of the donor compound. Other endogenous reducing agents, like ascorbate (B8700270) (Vitamin C), can also facilitate or enhance this process, sometimes acting synergistically with GSH. nih.goved.ac.uk This dependence on intracellular reducing agents provides a mechanism for targeted NO delivery, as the release is significantly accelerated within the cellular environment compared to the bloodstream. nih.gov The rate of NO release can be tuned by modifying the substituents on the benzofuroxan ring, thereby altering its electrochemical properties and reactivity towards nucleophiles.

Advanced Materials and Nanotechnology Applications

The versatile reactivity of 4-chloro-5-nitrobenzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole makes it a valuable building block for the synthesis of advanced materials and for applications in nanotechnology.

The surface functionalization of nanoparticles is a key strategy for tailoring their physical, chemical, and biological properties. Benzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole derivatives, due to their unique electronic and fluorescent properties, are attractive candidates for modifying nanoparticle surfaces. The chloro group in 4-chloro-5-nitrobenzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole is susceptible to nucleophilic substitution, allowing for its covalent attachment to nanoparticle surfaces that have been pre-functionalized with appropriate nucleophiles, such as thiols. mdpi.comnih.gov

For instance, gold nanoparticles (AuNPs) are readily functionalized with thiol-containing ligands, creating a stable platform for further modification. mdpi.commdpi.comnih.gov A derivative of 4-chloro-5-nitrobenzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole bearing a thiol group could be directly anchored onto the surface of AuNPs. Such functionalized nanoparticles could exhibit interesting optical and electronic properties, with potential applications in sensing, imaging, and catalysis. The nitrobenzofurazan moiety is known for its chromogenic and fluorogenic properties, which could be imparted to the nanoparticles upon functionalization. mdpi.com

Researchers have successfully grafted nitrobenzofurazan derivatives onto mesoporous silica (B1680970) nanoparticles (SBA-15), creating hybrid materials with potential applications as antitumor agents. mdpi.com This demonstrates the feasibility of incorporating benzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole structures into nanostructured materials.

Table 2: Nanoparticle Functionalization with Related Organic Moieties

Nanoparticle TypeFunctionalizing AgentApplication
Gold Nanoparticles (AuNPs)Thiol-bearing ligandsRadiolabeling and cancer diagnosis. mdpi.com
Mesoporous Silica (SBA-15)Nitrobenzofurazan derivativesAntitumor agents. mdpi.com
Gold Nanoparticles (AuNPs)Alkyne derivativesChemical sensing. nih.gov

The planar structure and the presence of both electron-donating and electron-withdrawing groups in derivatives of 4-chloro-5-nitrobenzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole make them interesting candidates for studies in self-assembly and supramolecular chemistry. The potential for π-π stacking interactions, hydrogen bonding, and other non-covalent interactions can drive the spontaneous organization of these molecules into well-defined supramolecular architectures.

Studies on related benzoxadiazole and benzofurazan derivatives have demonstrated their ability to form ordered structures in the solid state and in solution. frontiersin.orgnih.gov For example, the supramolecular arrangement of N'-phenylbenzohydrazides is influenced by substituents on the aromatic rings, leading to different packing motifs driven by π-π stacking and hydrogen bonding. mdpi.comresearchgate.net The nitro group in nitro-substituted benzofurans has been shown to activate the molecule for dearomative Michael additions, a process influenced by supramolecular catalysis. rsc.orgresearchgate.net

While specific studies on the self-assembly of 4-chloro-5-nitrobenzo[c] nih.govfrontiersin.orgmdpi.comoxadiazole are limited, the principles derived from related systems suggest that this compound could be a valuable component in the design of new supramolecular materials with interesting photophysical or electronic properties. The ability to tune the intermolecular interactions through chemical modification of the benzofuroxan core opens up possibilities for creating liquid crystals, gels, and other functional materials.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole?

A common method involves cyclocondensation reactions. For example, a derivative was synthesized by refluxing 2,4-dichlorobenzoyl chloride with N′-hydroxy-4-nitrobenzamidine in pyridine at 114°C for 1.5 hours, followed by vacuum concentration and recrystallization with dichloromethane (yield: 55%) . Alternative routes may employ nitration of precursor benzo[c][1,2,5]oxadiazoles using nitric acid under controlled pH (10–10.2) to introduce the nitro group . Key reagents include thionyl chloride or oxalyl dichloride for acyl chloride intermediates .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Mass spectrometry (MS): Molecular weight validation (e.g., 274.06 g/mol for a related oxadiazole derivative) .
  • X-ray crystallography: Determines dihedral angles between aromatic rings and nitro group orientation. For example, the oxadiazole ring in a derivative forms a 10.4° dihedral angle with the nitro-substituted benzene ring .
  • NMR/IR: Confirm functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

Based on structural analogs, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use personal protective equipment (PPE), work in a fume hood, and follow GHS guidelines for storage (room temperature, inert atmosphere) .

Advanced Questions

Q. How can researchers resolve contradictions in reaction yields between nitro-substitution protocols?

Conflicting yields may arise from reagent purity, solvent choice, or reaction time. For example:

  • Nucleophilic aromatic substitution: Use polar aprotic solvents (e.g., DMF) to enhance nitro-group reactivity .
  • pH control: Nitration at pH 10–10.2 minimizes side reactions like hydrolysis . Validate purity via HPLC or TLC and compare crystallographic data to rule out polymorphic variations .

Q. What methodological considerations are critical for evaluating bioactivity in oxadiazole derivatives?

  • Enzyme inhibition assays: Target enzymes like cyclooxygenase (anti-inflammatory) or kinases (anti-cancer) using derivatives with electron-withdrawing groups (e.g., nitro, chloro) to enhance binding .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Structural analogs show activity at micromolar ranges .
  • Ulcerogenicity studies: Monitor lipid peroxidation and gastric mucosal damage in rodent models .

Q. How does the electronic configuration of the nitro group influence reactivity in SNAr (nucleophilic aromatic substitution)?

The nitro group’s strong electron-withdrawing effect activates the benzene ring for substitution. Computational studies (e.g., DFT) can map charge distribution, showing increased electrophilicity at the 4-position. Experimental validation includes kinetic studies with varying nucleophiles (e.g., amines, thiols) under reflux in aprotic solvents .

Q. What strategies optimize regioselectivity in functionalizing the benzo[c][1,2,5]oxadiazole scaffold?

  • Directed metallation: Use lithium bases to deprotonate specific positions (e.g., 4-chloro directing groups).
  • Protecting groups: Temporarily block reactive sites (e.g., Boc protection for amines) during nitration or chlorination .
  • Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity in heterocyclic formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.